![molecular formula C7H11BrO B13457766 exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic organic compound with the molecular formula C7H11BrO. It is a derivative of norbornane, featuring a bromomethyl group and an oxabicyclo structure. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the bromination of norbornane derivatives. One common method is the reaction of norbornene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions . This reaction proceeds via a radical mechanism, leading to the selective formation of the exo-bromomethyl product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and efficient separation techniques can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxabicyclo[2.2.1]heptane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide can be employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane serves as a versatile building block for the construction of complex molecules.
Biology and Medicine: Its rigid bicyclic structure can enhance the binding affinity and selectivity of drug candidates .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxabicyclo structure provides stability and rigidity to the molecule . The molecular targets and pathways involved depend on the specific derivatives and their applications.
Vergleich Mit ähnlichen Verbindungen
exo-2-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the oxabicyclo moiety.
2-Bromonorbornane: Another norbornane derivative with different reactivity.
Uniqueness: exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and an oxabicyclo structure. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C7H11BrO |
|---|---|
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
(1S,2R,4R)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
UHZMGDQVYYPBQQ-XVMARJQXSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CBr |
Kanonische SMILES |
C1CC2C(CC1O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



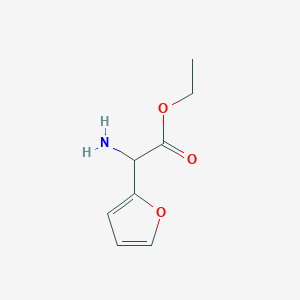
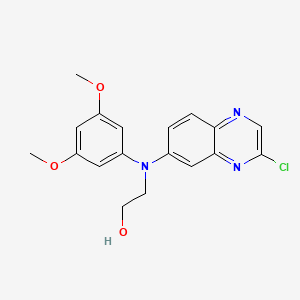
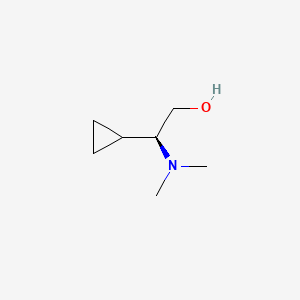
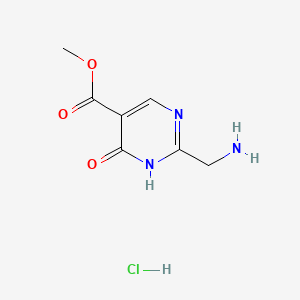

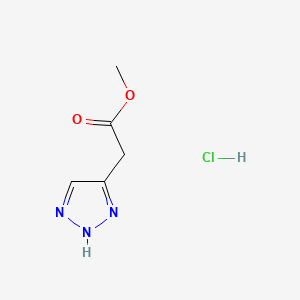
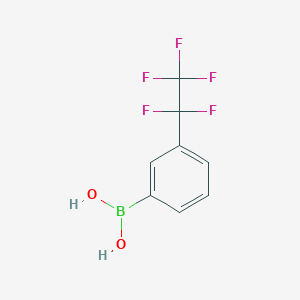
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)


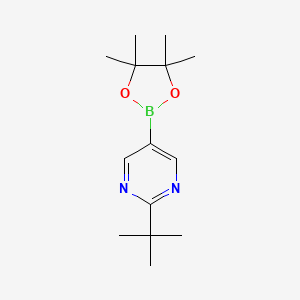
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
